
4-Tert-butyl-1,2,3-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1,2,3-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. This compound is part of the selenadiazole family, which is known for its aromatic character and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1,2,3-selenadiazole typically involves the reaction of tert-butyl hydrazine with selenium dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiazole ring. One common method involves grinding tert-butyl hydrazine and selenium dioxide together in a mortar and pestle at room temperature for around 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial reactors to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-1,2,3-selenadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium in the ring structure, which can participate in unique reaction pathways .
Common Reagents and Conditions
Oxidation: Selenium compounds, such as selenium dioxide, are commonly used as oxidizing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the selenadiazole ring.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenadiazoles. These products can have different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
4-Tert-butyl-1,2,3-selenadiazole has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology: The biological activity of selenadiazoles, including this compound, is of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of selenadiazoles in treating various diseases.
Industry: In the industrial sector, selenadiazoles are used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-1,2,3-selenadiazole involves its ability to participate in various chemical reactions due to the presence of selenium in the ring structure. Selenium can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
40482-56-2 |
|---|---|
Formule moléculaire |
C6H10N2Se |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
4-tert-butylselenadiazole |
InChI |
InChI=1S/C6H10N2Se/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3 |
Clé InChI |
IMTRZJGRJJIYSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[Se]N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


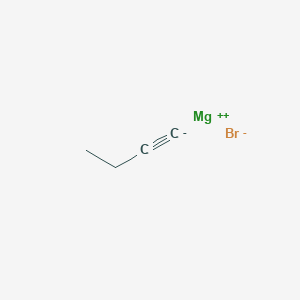
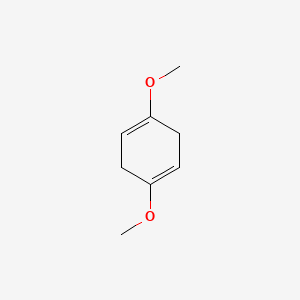
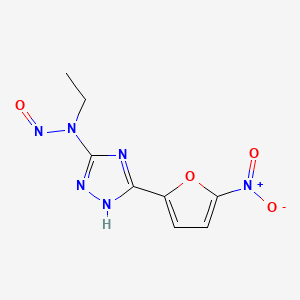



![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
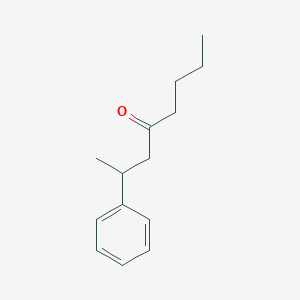
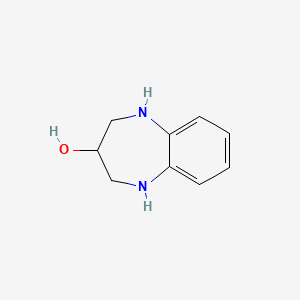
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

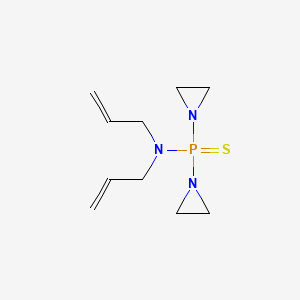
phosphanium](/img/structure/B14670196.png)

